N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a cyano group, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O/c20-19(21,22)17-15(7-23)6-16(10-24-17)18(28)25-8-14-9-26-27(12-14)11-13-4-2-1-3-5-13/h1-6,9-10,12H,8,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRKGMRXWGYKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CNC(=O)C3=CC(=C(N=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the benzyl group via alkylation. The cyano and trifluoromethyl groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it may bind to the active site of an enzyme, blocking its activity and affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide: shares structural similarities with other pyrazole derivatives and trifluoromethyl-substituted compounds.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
